molecular formula C19H26N4O4 B2718780 2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-methoxyethyl)acetamide CAS No. 942006-23-7

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2718780
CAS No.: 942006-23-7
M. Wt: 374.441
InChI Key: JPJQAFIPBNEZTI-UHFFFAOYSA-N
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Description

This compound features a 1,3,8-triazaspiro[4.5]decane core substituted with:

  • 2,4-dioxo groups, which may enhance hydrogen-bonding capabilities.
  • An N-(2-methoxyethyl)acetamide side chain, likely improving aqueous solubility due to the ether oxygen and polar acetamide moiety.

Its molecular weight is 353.8 g/mol (95% purity), and it is available as a hydrochloride salt (CAS: 28936-99-4) .

Properties

IUPAC Name

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-27-12-9-20-16(24)14-23-17(25)19(21-18(23)26)7-10-22(11-8-19)13-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3,(H,20,24)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJQAFIPBNEZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C2(CCN(CC2)CC3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of triazaspiro compounds characterized by a unique spiro structure and multiple functional groups that contribute to its biological activity. Its molecular formula is C16H19N3O4C_{16}H_{19}N_3O_4 with a molecular weight of approximately 317.34 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazaspiro framework followed by acylation with acetic acid derivatives. The synthetic pathway can be summarized as follows:

  • Formation of Triazaspiro Framework : The initial step involves the reaction of benzyl derivatives with dioxo compounds.
  • Acylation : The resulting triazole compound is then acylated using N-(2-methoxyethyl)acetamide.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent and its effects on different biological systems.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, triazole derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)15.5Induction of apoptosis
A549 (lung cancer)12.3Inhibition of cell proliferation
HeLa (cervical cancer)10.7Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that related compounds have antimicrobial effects against pathogenic bacteria such as Staphylococcus aureus. One study reported minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/mL for structurally similar compounds .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Metabolic Enzymes : Similar compounds have been shown to inhibit key metabolic enzymes like acetylcholinesterase (AChE), which could contribute to their therapeutic effects in neurodegenerative diseases .
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells through the modulation of signaling pathways involving caspases and Bcl-2 family proteins.

Case Studies

A notable case study involved the testing of a series of triazole derivatives in vitro against human cancer cell lines, where one compound exhibited an IC50 value comparable to established chemotherapeutics like cisplatin . This highlights the potential for further development of this class of compounds into effective anticancer therapies.

Chemical Reactions Analysis

Catalyst-Screening Studies

A four-component reaction system involving InCl₃ as a catalyst was optimized for synthesizing pyrano[2,3-c]pyrazole derivatives, which share structural motifs with triazaspiro systems . Key findings include:

ParameterOptimal ConditionsOutcome
CatalystInCl₃ (20 mol%)95% yield
Solvent50% EtOHHighest efficiency
Temperature40 °COptimal reaction rate
Reaction Time20 minutesNo yield improvement beyond this

This methodology highlights the role of ultrasound irradiation in accelerating reactions while maintaining mild conditions .

Reaction Mechanism for Triazaspiro Derivatives

The synthesis of pyrano[2,3-c]pyrazole derivatives under InCl₃ catalysis provides insights into possible mechanisms for triazaspiro compounds :

  • Intermediate formation :

    • β-ketoester (e.g., ethyl acetoacetate) reacts with hydrazine to form a pyrazolone intermediate (A).

    • Malononitrile condenses with methyl phenylglyoxylate to form intermediate C.

  • Nucleophilic attack :

    • The active methylene group of intermediate B (deprotonated pyrazolone) attacks intermediate C, forming intermediate D.

    • Tautomerization yields the final product.

StepKey ReactionRole of InCl₃
1Proton transferFacilitates deprotonation of intermediates
2Nucleophilic attackCoordinates electron-deficient sites
3TautomerizationStabilizes final product via conjugation

Structural Stability and Functional Group Tolerance

The benzyl group and dioxo moieties in triazaspiro systems (e.g., 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione ) suggest:

  • High stability under standard reaction conditions due to aromaticity and resonance stabilization .

  • Compatibility with ester groups , as seen in benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (PubChem CID 10425057) .

Functionalization Routes

For the target compound’s N-(2-methoxyethyl)acetamide moiety, plausible synthetic steps include:

  • Amide bond formation : Reaction of the triazaspiro core with 2-methoxyethylamine under coupling agents (e.g., EDC/HOBt).

  • Acetamide substitution : Potential substitution via nucleophilic attack on carbonyl groups, though steric hindrance from the spiro system may limit reactivity.

Functional Group Compatibility

Functional GroupTolerance in Triazaspiro Systems
Benzyl esterHigh (e.g., PubChem CID 10425057)
AmideLikely (based on analogous systems)
Diketone (2,4-dioxo)Excellent (aromatic stabilization)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 8 (spiro ring) and the acetamide side chain, which influence pharmacological and physicochemical properties.

Table 1: Structural and Functional Comparison
Compound Name Position 8 Substituent Acetamide Side Chain Molecular Weight (g/mol) Biological Target/Activity Evidence ID
Target Compound Benzyl N-(2-methoxyethyl) 353.8 N/A (structural focus)
N-(2,4-Dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide (Compound 5) 2,4-Dimethoxybenzoyl N-(2,4-dichlorophenethyl) ~600* Mtb Lpd inhibitor (IC₅₀ < 1 µM)
2-(4-Oxo-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide Pyrazolo[3,4-b]pyridine-5-carbonyl N-(2,2,2-trifluoroethyl) ~550* DDR1 inhibitor (IC₅₀ not reported)
2-[8-(1H-Indazole-5-carbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl]-N-methylacetamide 1H-Indazole-5-carbonyl N-methyl ~500* DDR1 inhibitor (co-crystal structure resolved)
N-(4-Fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide Methyl N-(4-fluorobenzyl) ~380* N/A (supplier-listed)
2-Chloro-N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide Methyl 2-Chloroacetamide ~300* N/A (supplier-listed)

Structure-Activity Relationship (SAR) Trends

Position 8 Substituents: Benzyl/aryl groups (e.g., target compound, Compound 5) enhance target binding via hydrophobic/π-π interactions. Compound 5's 2,4-dimethoxybenzoyl group improved selectivity for mycobacterial lipoamide dehydrogenase (Mtb Lpd) . Heterocyclic carbonyl groups (e.g., pyrazolo-pyridine in , indazole in ) are critical for kinase inhibition (DDR1), as demonstrated by co-crystal structures showing hydrogen bonding with active-site residues .

Acetamide Side Chain :

  • N-(2-methoxyethyl) (target compound) balances solubility and permeability due to its polar yet flexible structure.
  • Trifluoroethyl () introduces electronegativity, enhancing metabolic stability but possibly reducing solubility.
  • Chlorine or fluorobenzyl () may improve membrane penetration but could increase toxicity risks.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 2-methoxyethyl group in the target compound likely confers better aqueous solubility compared to trifluoroethyl () or chlorinated analogs ().
  • Stability : Hydrochloride salt forms (target compound ) enhance shelf-life, whereas free bases (e.g., ) may require specialized storage.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this spiro-triazaspirodecan acetamide derivative?

Answer:
The synthesis typically involves multi-step routes starting with spirocyclic intermediates. Key steps include:

  • Spirocyclic Core Formation : Cyclization of precursors like 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one derivatives using tert-butyl carboxylate protection/deprotection strategies (e.g., HCl in dioxane for Boc removal) .
  • Acetamide Functionalization : Coupling of the spirocyclic amine with activated acetamide derivatives (e.g., bromoacetamide or chloroacetyl chloride) under reflux conditions in ethanol or THF .
  • Benzyl Group Introduction : Alkylation or acylation reactions using benzyl halides or carbonyl reagents, often requiring base catalysis (e.g., K₂CO₃) .
    Critical Quality Control : Purity is confirmed via HPLC, NMR (for regiochemical assignment), and mass spectrometry .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of the spirocyclic core?

Answer:
X-ray crystallography is essential for unambiguous stereochemical determination:

  • Data Collection : High-resolution (≤1.0 Å) data collected at low temperatures (e.g., 173 K) to minimize thermal motion .
  • Structure Solution : Use of direct methods (SHELXS) or dual-space algorithms (SHELXD) for phase determination .
  • Refinement : Iterative refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen-bonding networks. The spirocyclic system’s puckering parameters (e.g., Cremer-Pople analysis) are quantified to confirm ring conformations .
    Case Study : Co-crystallization with target enzymes (e.g., mycobacterial lipoamide dehydrogenase) can reveal binding-induced conformational changes .

Basic: What spectroscopic techniques are prioritized for structural validation?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and spirocyclic carbons (e.g., carbonyls at δ 170–180 ppm) .
    • 2D Experiments (HSQC, HMBC) : Resolves connectivity between the spirocyclic core and acetamide side chain .
  • IR Spectroscopy : Confirms carbonyl stretches (2,4-dioxo groups at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula; ESI+ mode detects [M+H]⁺ ions .

Advanced: How can conflicting bioactivity data for structurally analogous compounds be reconciled?

Answer:
Contradictions often arise from variations in assay conditions or structural modifications. Mitigation strategies include:

  • Comparative Enzymatic Assays : Standardize substrate concentrations (e.g., fixed NADH levels for dehydrogenase inhibition assays) and pH (e.g., pH 7.4 for physiological relevance) .
  • Structural Overlay Analysis : Superimpose crystallographic structures (e.g., Protein Data Bank entries) to identify critical binding residues impacted by substituents (e.g., 4-chlorobenzyl vs. 2-methoxyethyl groups) .
  • Free Energy Perturbation (FEP) Calculations : Quantify the thermodynamic impact of substituent changes on binding affinity using molecular dynamics simulations .

Advanced: What computational approaches optimize this compound’s inhibitory potency against viral polymerases?

Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to screen binding poses against target active sites (e.g., monkeypox DNA polymerase). Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Asp or Glu) and low predicted ΔG values (<−8 kcal/mol) .
  • QSAR Modeling : Develop regression models correlating substituent properties (e.g., Hammett σ values) with IC₅₀ data to guide synthetic modifications .
  • MD Simulations : Perform 100-ns trajectories in explicit solvent to assess binding stability; analyze root-mean-square deviation (RMSD) of the ligand-protein complex .

Basic: What in vitro assays are recommended for initial bioactivity profiling?

Answer:

  • Enzyme Inhibition Assays :
    • Kinetic Analysis : Measure IC₅₀ using colorimetric substrates (e.g., DTNB for dehydrogenase activity) .
    • Selectivity Screening : Test against off-target enzymes (e.g., human lipoamide dehydrogenase) to assess specificity .
  • Cellular Toxicity : Evaluate cytotoxicity in HEK-293 or HepG2 cells via MTT assays (48-hour exposure, IC₅₀ > 50 µM desirable) .

Advanced: How can reaction yields be improved during spirocyclic core synthesis?

Answer:

  • Solvent Optimization : Replace ethanol with DMF or DMSO to enhance intermediate solubility .
  • Catalysis : Employ Pd(OAc)₂/Xantphos for Buchwald-Hartwig aminations to reduce byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 48 hours to 2 hours) while maintaining >80% yield .

Advanced: What experimental designs address batch-to-batch variability in biological testing?

Answer:

  • Randomized Block Designs : Assign compound batches to experimental blocks to isolate variability .
  • Positive/Negative Controls : Include reference inhibitors (e.g., isoniazid for dehydrogenase assays) in each plate .
  • Statistical Power Analysis : Use ANOVA with post-hoc Tukey tests (α=0.05) to determine required replicates (n ≥ 4) .

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